N-cyclopropylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

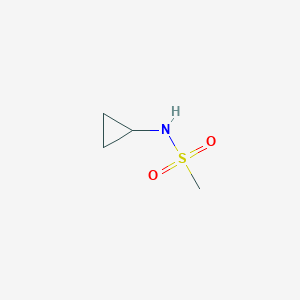

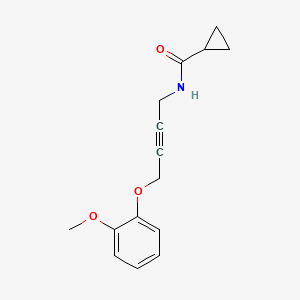

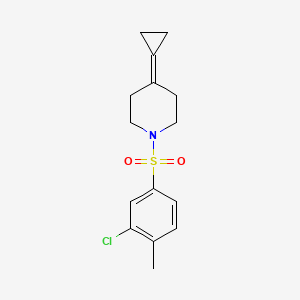

N-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C4H9NO2S . It has a molecular weight of 135.19 g/mol . The IUPAC name for this compound is N-cyclopropylmethanesulfonamide . The compound’s structure includes a sulfonamide group, which is characteristic of several groups of drugs .

Molecular Structure Analysis

The molecular structure of N-cyclopropylmethanesulfonamide includes a sulfonamide group (-SO2NH2) and a cyclopropyl group . The InChI code for this compound is InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 . The Canonical SMILES for this compound is CS(=O)(=O)NC1CC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopropylmethanesulfonamide include a molecular weight of 135.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass of the compound is 135.03539970 g/mol .

科学的研究の応用

Asymmetric Synthesis

- The decomposition of vinyldiazomethanes catalyzed by rhodium N-(arylsulfonyl)prolinate, using cyclic N-(arylsulfonyl)amino acids as ligands, allows for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996).

Preparation of Macrocyclic Polyamines

- The modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides (SES-sulfonamides) is a method for preparing polyazamacrocyclic compounds, expanding the existing sulfonamide macrocyclization methodology (Hoye et al., 2001).

Synthesis of Sulfonylcyclopropanes

- Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a method for producing these compounds through a stereospecific process (Leusen et al., 2010).

Chemoselective N-Acylation Reagents

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, serve as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).

Ring Enlargement of Cycloalkanones

- Benzylsulfonyldiazomethane is used for the ring enlargement of cycloalkanones, leading to homologated 2-benzylsulfonylcycloalkanones, which can be converted to 1-benzylsulfonyl-1-cycloalkenes via cheletropic ring contraction (Toyama et al., 1982).

Catalytic Cyclopropanation

- Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides, leading to cyclopropanes. Chiral 1,3-oxathiane derived from camphorsulfonyl chloride in this process furnishes cyclopropanes with high enantiomeric excess (Aggarwal et al., 2000).

Cycloaddition Reactions

- N-Sulfinylsulfonamides react with ketenimines to produce [2+2] cycloadducts, which are hydrolyzed to N,N'-disubstituted amidine derivatives. This provides a method for creating these compounds under specific conditions (Minami et al., 1975).

作用機序

Sulfonamides

Sulfonamides are a major class of chemotherapeutic agents that have antibacterial activity. They were first synthesized in the early 1930s and have played a significant role in the treatment of bacterial infections in humans .

Target of Action

Sulfonamides are known to inhibit folic acid synthesis in bacteria, which is crucial for the production of nucleic acids and the growth and multiplication of bacteria .

Mode of Action

Sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in the production of folic acid in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides prevent the production of necessary nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

The specifics of absorption, distribution, metabolism, and excretion (ADME) can vary among different sulfonamides. Generally, they are well absorbed from the gastrointestinal tract and widely distributed throughout the body. They are primarily excreted by the kidneys .

Result of Action

The ultimate effect of sulfonamides is the prevention of bacterial growth and multiplication, leading to the eventual death of the bacterial cells .

Action Environment

The efficacy of sulfonamides can be influenced by various factors, including the presence of pus, tissue debris, and the pH of the environment. They are most effective in an acidic environment .

Safety and Hazards

特性

IUPAC Name |

N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOXZQLWUIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylmethanesulfonamide | |

CAS RN |

479065-29-7 |

Source

|

| Record name | N-cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2568236.png)

![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)

![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)